molecular formula C20H24N2O B4699915 N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide

N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide

Cat. No. B4699915
M. Wt: 308.4 g/mol
InChI Key: XBHZHAHEJIPISC-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide, also known as MPWB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. The compound belongs to the benzamide class of compounds and is known to exhibit potent binding affinity towards certain receptors in the brain, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide is not yet fully understood. However, it is believed that the compound exerts its effects through modulation of certain signaling pathways in the brain, including the dopamine and sigma-1 receptor pathways. This modulation may lead to alterations in neurotransmitter release and receptor activity, ultimately resulting in changes in behavior and mood.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide can have a range of biochemical and physiological effects. For example, the compound has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in disorders such as schizophrenia. Additionally, N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to have anxiolytic effects in animal models, suggesting potential applications in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide is its potent binding affinity towards certain receptors in the brain, which makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. However, one limitation of N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide. For example, further studies could investigate the potential therapeutic applications of the compound in various neurological and psychiatric disorders. Additionally, investigations into the precise mechanisms of action of N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide could lead to a better understanding of the role of certain receptors in the brain, which could have implications for the development of new treatments for these disorders. Finally, further research could focus on developing new analogues of N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide with improved solubility and other desirable properties for use in experimental settings.

Scientific Research Applications

N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential applications in medicinal chemistry and neuroscience. The compound has been shown to exhibit potent binding affinity towards certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. This has led to investigations into the potential use of N-(4-methylphenyl)-4-(1-piperidinylmethyl)benzamide as a treatment for various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.

properties

IUPAC Name

N-(4-methylphenyl)-4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-16-5-11-19(12-6-16)21-20(23)18-9-7-17(8-10-18)15-22-13-3-2-4-14-22/h5-12H,2-4,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHZHAHEJIPISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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